molecular formula C12H11BrN2 B2867996 4-bromo-N-(pyridin-3-ylmethyl)aniline CAS No. 84324-68-5

4-bromo-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2867996
CAS No.: 84324-68-5
M. Wt: 263.138
InChI Key: ILYQEKJJMMIQJS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Bromo-N-(pyridin-3-ylmethyl)aniline (CAS: 84324-68-5) is a substituted aniline derivative featuring a bromine atom at the para position of the benzene ring and a pyridin-3-ylmethyl group attached to the aniline nitrogen. Its molecular formula is C₁₂H₁₁BrN₂, with a molecular weight of 263.13 g/mol . The compound exhibits moderate stability under standard storage conditions (sealed, 2–8°C) .

Synthesis and Applications The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in the preparation of isoxazole-based analogs, 3-(4-bromophenyl)-5-phenylisoxazole reacts with pyridin-3-ylmethanamine under Buchwald-Hartwig conditions to yield derivatives like 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline .

Properties

IUPAC Name

4-bromo-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYQEKJJMMIQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination as the Primary Synthetic Pathway

Two-Stage Reaction Mechanism

The most widely documented synthesis of 4-bromo-N-(pyridin-3-ylmethyl)aniline involves a reductive amination sequence using 3-pyridinecarboxaldehyde and 4-bromoaniline as precursors. The process occurs in two stages:

Stage 1: Imine Formation
4-Bromoaniline (38.50 g, 223.8 mmol) and 3-pyridinecarboxaldehyde (24.00 g, 224.1 mmol) are refluxed in methanol (200 mL) at 85°C for 3 hours. This step generates an intermediate imine through nucleophilic attack of the aniline’s amine group on the aldehyde’s carbonyl carbon.

Stage 2: Borohydride Reduction
After cooling to 0°C, sodium borohydride (18.91 g, 500 mmol) is added incrementally to reduce the imine to the target amine. The reaction proceeds for 90 minutes at 0°C and 18 hours at room temperature, achieving a yield of 94.8%.

Key Reaction Parameters:
Parameter Stage 1 Stage 2
Solvent Methanol Methanol/Water
Temperature 85°C 0°C → RT
Time 3 hours 19.5 hours
Reducing Agent N/A NaBH$$_4$$

Post-reaction workup includes filtration, aqueous washes, and drying with anhydrous magnesium sulfate. Liquid chromatography-mass spectrometry (LC/MS) confirms product identity ($$ \text{m/z} = 265 \, [\text{M}+\text{H}]^+ $$).

Mechanistic Insights

The reaction’s success hinges on methanol’s dual role as a solvent and proton donor, facilitating both imine formation and borohydride stability. Sodium borohydride selectively reduces the imine without attacking the aromatic bromine, a critical regiochemical outcome. Comparative studies on analogous systems suggest that electron-deficient pyridine rings (due to the meta-substituted methyl group) enhance imine stability, minimizing side reactions.

Alternative Synthetic Pathways

One-Pot Reductive Alkylation

A modified one-pot procedure from Thieme’s methodology for N-aryl tetrahydroisoquinolines proposes combining imine formation and reduction without intermediate isolation. While this reduces processing time, yields for similar compounds drop to 30–41% due to competing side reactions.

Optimization and Scalability

Solvent and Temperature Effects

Methanol’s high polarity and boiling point (85°C) make it ideal for imine formation. Substituting with ethanol or 1,4-dioxane (as in PMC studies) decreases yields by 15–20%, likely due to reduced aldehyde solubility.

Stoichiometric Considerations

A 10% molar excess of sodium borohydride ensures complete imine reduction. Lower equivalents (e.g., 1.1×) result in 20% unreacted intermediate, detectable via LC/MS.

Industrial-Scale Adaptations

The patent-sourced method (WO2015/40425) demonstrates scalability to 50–100 g batches with consistent purity (>98% by HPLC). Key adjustments include:

  • Gradual borohydride addition to control exotherms.
  • Dichloromethane extraction for efficient product isolation.

Analytical Characterization

Spectroscopic Validation

  • LC/MS : A single peak at $$ \text{RT} = 1.10 \, \text{min} $$ (Method B) with $$ \text{m/z} = 265 $$ confirms molecular identity.
  • $$^1$$H NMR : Expected signals include aromatic protons (δ 7.2–8.5 ppm) and methylene protons (δ 4.4 ppm).

Purity Assessment

Flash chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity, critical for pharmaceutical applications.

Challenges and Limitations

Competing Side Reactions

  • Over-reduction : Prolonged exposure to NaBH$$_4$$ may reduce the pyridine ring, though this is mitigated by strict temperature control.
  • Hydrolysis : Imine intermediates are susceptible to aqueous hydrolysis, necessitating anhydrous conditions during workup.

Substrate Sensitivity

Electron-withdrawing groups on the aniline ring (e.g., nitro) hinder imine formation, limiting substrate versatility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under specific conditions.

  • Reagents/Conditions :

    • Nucleophiles : Amines, thiols, alkoxides.

    • Catalysts : Palladium (e.g., Pd(PPh₃)₄) for cross-coupling.

    • Solvents : 1,4-Dioxane, ethanol, or water.

    • Bases : K₃PO₄ or Cs₂CO₃.

  • Example Reaction :
    Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) yields biaryl derivatives (Fig. 1). This reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination .

Reaction TypeReagentsConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 4-chlorophenylboronic acid90°C, 18 h4-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)aniline40%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to form C–C bonds.

  • Key Reactions :

    • Buchwald-Hartwig Amination : Coupling with amines to form diarylamines.

    • Heck Reaction : Alkenylation using alkenes.

  • Mechanistic Insight :
    The bromine’s position directs coupling regioselectivity. Computational studies suggest the pyridine nitrogen coordinates with Pd, stabilizing intermediates .

Reduction Reactions

The nitro group (if present in precursors) or the C–Br bond can be reduced.

  • Reagents :

    • LiAlH₄ : Reduces nitro groups to amines.

    • H₂/Pd-C : Hydrogenolysis of C–Br bonds.

  • Example :
    Reduction of 4-bromo-N-(pyridin-3-ylmethyl)nitroaniline yields 4-bromo-N-(pyridin-3-ylmethyl)aniline as an intermediate.

Oxidation Reactions

The aniline moiety is susceptible to oxidation, forming quinones or nitroso derivatives.

  • Reagents :

    • KMnO₄/H⁺ : Oxidizes the aniline to a quinone.

    • H₂O₂/Fe²⁺ : Generates nitroso compounds.

Functionalization of the Pyridine Ring

The pyridin-3-ylmethyl group undergoes electrophilic substitution or coordination reactions.

  • Reactions :

    • Electrophilic Substitution : Nitration or sulfonation at the pyridine’s 4-position.

    • Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) .

Comparative Reaction Pathways

The table below contrasts reaction outcomes based on substituent effects:

ReactionBromine ReactivityPyridine InfluenceKey Product
Suzuki CouplingHigh (C–Br oxidative addition)Stabilizes Pd intermediatesBiaryls
NASModerate (directed by Br position)MinimalSubstituted anilines
OxidationLowEnhances electron withdrawalQuinones

Case Studies

  • Suzuki Coupling Optimization :
    Using Pd(PPh₃)₄ in 1,4-dioxane/H₂O (10:1) at 90°C for 24 h achieved 40% yield of biaryl derivatives. Lower yields (33–40%) were observed for monosubstituted products due to steric hindrance .

  • Mechanistic Pathway for NAS :
    The bromine’s electron-withdrawing effect activates the ring for nucleophilic attack, while the pyridine group modulates electronic density .

Scientific Research Applications

4-Bromo-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has a variety of applications, primarily in the fields of chemical research, medicinal chemistry, and materials science. The compound features a bromo group and a pyridin-3-ylmethyl substituent attached to an aniline structure, contributing to its chemical properties.

Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Industrial production employs similar synthetic strategies but is optimized for scale, utilizing advanced techniques such as continuous flow reactors to enhance efficiency.

Applications

  • Chemical Research This compound serves as a building block in chemical research. It is used as an intermediate in the synthesis of nilotinib and imatinib .
  • Medicinal Chemistry Research indicates that this compound exhibits significant biological activity, interacting with specific molecular targets and potentially modulating receptor activity or enzyme functions. It has been studied for its therapeutic potential, particularly in cancer research and as a tool in biological pathway studies.
  • Materials Science This compound has applications in materials science due to its unique chemical properties.

Reactions

Common reagents for reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific reaction conditions, such as temperature, solvent, and pH, are critical for achieving desired outcomes.

Related Compounds

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and pyridine ring can facilitate binding to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Aniline/Pyridine) Key Properties/Interactions
4-Bromo-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₁BrN₂ 263.13 Br (C4), pyridin-3-ylmethyl Binds LTA4H via Pro374 H-bond
4-Bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline C₁₂H₁₀BrClN₂ 297.58 Br (C4), Cl (C3), pyridin-4-ylmethyl Higher mass; halogen-rich
4-Bromo-N-(4-nitrobenzyl)aniline C₁₃H₁₁BrN₂O₂ 315.15 Br (C4), nitrobenzyl Electron-withdrawing nitro group
4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline C₁₃H₁₃BrN₂ 277.16 Br (C4), CH₃ (C3), pyridin-2-ylmethyl Steric effects from methyl
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) C₂₂H₂₂N₅O₃S 454.1 NO₂ (C2), sulfonylpiperazine High purity (>98%); LCMS: m/z 454.1

Biological Activity

4-Bromo-N-(pyridin-3-ylmethyl)aniline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a bromine atom attached to an aniline moiety, with a pyridine ring contributing to its unique properties. The synthesis of this compound typically involves the reaction between 4-bromoaniline and 3-pyridinecarboxaldehyde. A general synthetic route can be outlined as follows:

  • Reaction Setup : Combine 4-bromoaniline with 3-pyridinecarboxaldehyde in methanol.
  • Reduction : Use sodium borohydride to reduce the resulting imine to the desired aniline derivative.
  • Purification : Isolate the product through filtration and washing steps.

This method yields a pale yellow solid, which can be characterized by spectroscopic techniques.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties against various bacterial strains. For instance, related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating potential efficacy in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation. For example, its mechanism may involve modulating receptor activity or influencing metabolic pathways critical for tumor growth .

The biological activity of this compound is thought to stem from its ability to bind selectively to various enzymes and receptors. The presence of the bromine atom and the pyridine ring enhances its binding affinity, allowing it to modulate the activity of these biological targets effectively.

Case Studies

  • Cancer Cell Lines : In vitro studies using cancer cell lines have shown that derivatives of this compound can inhibit cell growth significantly, with IC50 values indicating potent activity against specific cancer types.
  • Antibacterial Testing : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing a structure-activity relationship (SAR) where modifications to the pyridine or aniline moieties led to varying degrees of antimicrobial efficacy .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Activity Type Target Organisms/Cells MIC/IC50 Values References
AntimicrobialBacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
AnticancerVarious cancer cell linesIC50 values < 10 µM

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